4,5-Diamino catechol

Coordination Chemistry Schiff Base Synthesis Ligand Design

4,5-Diamino catechol (also referred to as 4,5-diaminobenzene-1,2-diol) is a specialized bifunctional organic ligand with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol. Its structure is defined by a catechol (1,2-dihydroxybenzene) core, functionalized with two primary amine groups at the 4- and 5-positions.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 159661-41-3
Cat. No. B3243845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diamino catechol
CAS159661-41-3
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)O)N)N
InChIInChI=1S/C6H8N2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H,7-8H2
InChIKeyZHIQGHXDBNQDAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diamino Catechol (CAS 159661-41-3) for Advanced Coordination Chemistry and Material Science Research


4,5-Diamino catechol (also referred to as 4,5-diaminobenzene-1,2-diol) is a specialized bifunctional organic ligand with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . Its structure is defined by a catechol (1,2-dihydroxybenzene) core, functionalized with two primary amine groups at the 4- and 5-positions. This specific juxtaposition of electron-donating groups enables unique redox and coordination behaviors, distinguishing it from both unsubstituted catechol and other diamine isomers. It serves as a critical building block for synthesizing complex redox-active ligands, particularly OO~NN tetradentate systems, and is also utilized as a precursor for functionalized metal-organic frameworks (MOFs) .

Why 4,5-Diamino Catechol Cannot Be Replaced by Unsubstituted Catechol or Isomeric Diamines


Procurement or experimental substitution of 4,5-diamino catechol with simpler analogs (e.g., catechol, o-phenylenediamine) or positional isomers (e.g., 3,4-diaminocatechol) is scientifically unsound. The presence and specific 4,5-arrangement of the amino groups are critical for enabling downstream reactions, such as the formation of tetradentate OO~NN Schiff base ligands [1]. Using unsubstituted catechol or other isomers would fail to provide the requisite diamine functionality at the correct geometry for these chelating pockets. Furthermore, the amino groups strongly influence the compound's redox behavior and electronic structure, as highlighted in studies comparing catecholic, monoaminocatecholic, and diaminocatecholic species [2]. This differentiation is not merely structural but directly impacts performance in coordination chemistry and electropolymerization, making this specific CAS designation a non-negotiable requirement for precise scientific workflows.

Quantitative Evidence for the Scientific Selection of 4,5-Diamino Catechol (CAS 159661-41-3)


Synthetic Utility: Bifunctional OO~NN Ligand Formation vs. Monofunctional Analogs

4,5-Diamino catechol is a critical precursor for synthesizing tetradentate OO~NN ligands through a direct condensation reaction with carbonyl-containing compounds [1]. This creates a well-defined chelating pocket for metal ions, a structural feature unattainable with simpler, monofunctional analogs like unsubstituted catechol (which lacks amines) or o-phenylenediamine (which lacks the catechol hydroxyls). The resulting ligand architecture enables the stabilization of metal centers in specific geometries, such as the square planar coordination observed in Ni(II) and Co(II) complexes [2]. This specific bifunctionality provides a quantifiable advantage in designing metal complexes with targeted properties, which is a key differentiator for researchers building tailored coordination compounds.

Coordination Chemistry Schiff Base Synthesis Ligand Design

Electronic Structure: Impact of 4,5-Diamino Substitution on Redox Behavior

The amino groups in the 4,5-positions are not passive spectators; they actively modulate the electron density of the catechol ring, directly impacting its redox potential. This is supported by general studies on substituted catechols, where electron-donating groups (EDGs) like amines are known to lower oxidation potentials and facilitate electron transfer reactions [1]. The qualitative difference in electrochemical behavior between catecholic, monoaminocatecholic, and diaminocatecholic species has been specifically documented, confirming that each additional amino group significantly alters the compound's electrochemical signature [2]. While a direct, quantitative cyclic voltammetry (CV) comparison of the E1/2 value for 4,5-diamino catechol vs. unsubstituted catechol is not available in the permitted public domain, the qualitative trend is unequivocal and guides experimental design.

Electrochemistry Redox Chemistry Polymer Science

Metal Binding Affinity: Predicted vs. Unsubstituted Catechol

The presence of the 4,5-diamino groups enhances the overall Lewis basicity of the molecule, thereby strengthening its ability to chelate metal ions. The predicted acid dissociation constant (pKa) for 4,5-diamino catechol is 9.83±0.23 , which is a key indicator of its metal-binding strength. While an experimentally determined formation constant (log K) for a specific metal complex of 4,5-diamino catechol was not found in the permitted sources, its higher predicted pKa value relative to unsubstituted catechol (pKa ~9.3) [1] suggests a stronger interaction with hard metal centers like Fe(III) and Cu(II). This is a class-level inference based on the well-understood relationship between ligand pKa and the stability of metal complexes.

Metal Chelation Complexation Chemistry Spectroscopy

Validated Application Scenarios for Procuring 4,5-Diamino Catechol (CAS 159661-41-3)


Synthesis of Tetradentate OO~NN Redox-Active Ligands

As established in Section 3, the primary differentiator for 4,5-diamino catechol is its unique bifunctionality, enabling the synthesis of tetradentate OO~NN ligands. This is the most compelling use-case for procurement [1]. These ligands, formed via Schiff base condensation with carbonyl compounds, create a robust and tunable coordination environment for a wide array of transition metals. This is essential for research in redox-switchable catalysts, molecular magnets, and biomimetic complexes. Researchers developing these advanced materials will find 4,5-diamino catechol to be an irreplaceable synthetic intermediate.

Precursor for Functionalized Metal-Organic Frameworks (MOFs)

4,5-Diaminocatechol is directly identified as a component for synthesizing metal-organic frameworks (MOFs) . Its amine and hydroxyl groups provide multiple anchoring points for metal nodes, offering a higher degree of functionalization and tunability compared to simpler aromatic linkers like terephthalic acid. This enables the creation of MOFs with tailored pore environments for applications such as gas adsorption, separation, or catalysis. This validated application, supported by vendor documentation, justifies its use as a specialized building block for next-generation porous materials.

Electrochemical and Polymer Surface Modification Studies

The qualitative evidence on the redox behavior of diaminocatecholic species (Section 3) supports its use in electrochemical research [2]. The enhanced electron-donating character of the 4,5-diamino substitution alters the compound's oxidation mechanism, which is relevant for understanding and controlling electropolymerization processes. This makes it a valuable model compound for studies aimed at developing novel polymer coatings, adhesives, and sensors based on catecholamine chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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